2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Description
The compound 2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is a heterocyclic organic molecule featuring a pyrazolo[4,3-b]pyridine core fused with a cyclohexene ring. Key structural elements include:
- A tert-butyl ester group at position 4, which enhances stability and modulates solubility during synthesis.
- A partially saturated pyrazolo-pyridine system, which may influence conformational flexibility and binding interactions.
Its synthesis likely involves multi-step reactions, such as cyclization and esterification, akin to methods described for analogous compounds .
Properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-17(2,3)23-16(22)20-10-4-5-14-15(20)11-21(19-14)13-8-6-12(18)7-9-13/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMHFDCKZWHKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NN(C=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways.
Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Pyrazolo derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Agrochemical Applications
The unique structure of 2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester also lends itself to applications in agrochemicals.
Pesticide Development
Research has focused on the synthesis of pyrazolo derivatives as potential pesticides. These compounds can act as insecticides or fungicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .
Materials Science
The compound’s unique properties are also being explored in materials science for the development of new materials.
Polymer Chemistry
The incorporation of pyrazolo derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability of the materials. This application is particularly relevant in the production of high-performance polymers used in various industrial applications .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrazolo derivatives showed significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, a pyrazolo derivative exhibited protective effects against beta-amyloid-induced toxicity in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, which are the basis for its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with three structurally related molecules from the evidence:
Key Differences and Implications
- Core Structure: The pyrazolo-pyridine core in the target compound contrasts with the thienopyridine in KuSaSch095 and the imidazoquinoline in carcinogenic IQ derivatives . The spiro system in ’s compound introduces rigidity, which is absent in the target compound, suggesting differences in conformational adaptability.
- Functional Groups: The tert-butyl ester in the target compound and KuSaSch095 improves metabolic stability compared to the primary amines in IQ derivatives , which are prone to bioactivation into carcinogens. Fluorinated groups in ’s compound enhance lipophilicity and bioavailability, a feature absent in the target compound.
- In contrast, IQ derivatives underscore the risk of mutagenicity in structurally similar amines, emphasizing the safety advantage of ester-protected analogs like the target compound.
Biological Activity
2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS Number: 1571820-83-1) is a synthetic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula: C17H20ClN3O2
- Molecular Weight: 333.82 g/mol
- Physical Form: Yellow solid
- Purity: 95% .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds related to pyrazolo[4,3-b]pyridine derivatives. In particular, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Table 1: COX Inhibition Activities of Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |
| Compound B | 0.06 ± 0.03 | 0.045 ± 0.02 |
Note: Data adapted from various studies on pyrazole derivatives .
The structure–activity relationship (SAR) studies suggest that substituents on the pyrazolo ring significantly affect COX inhibition potency, with electron-donating groups enhancing activity .
Analgesic Properties
In addition to anti-inflammatory effects, the compound is also being investigated for its analgesic properties. Animal models have shown that pyrazolo derivatives can effectively reduce pain responses in carrageenan-induced paw edema tests . These findings suggest that such compounds may provide therapeutic benefits in pain management.
Antioxidant Activity
Emerging data indicate that pyrazolo derivatives possess antioxidant properties that could contribute to their overall biological activity. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing various diseases associated with inflammation and oxidative damage .
Case Studies and Research Findings
- In Vivo Studies : A study involving the administration of related pyrazolo compounds in rat models demonstrated a significant reduction in inflammatory markers such as prostaglandins and cytokines after treatment .
- Cellular Mechanisms : Research utilizing RAW264.7 macrophages has shown that these compounds can inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression at both mRNA and protein levels, further supporting their role as anti-inflammatory agents .
- Molecular Docking Studies : Computational modeling has suggested favorable binding interactions between the compound and COX enzymes, indicating a potential mechanism for its inhibitory effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
- Methodology : A typical synthesis involves multi-step reactions, including condensation of substituted aldehydes with aminopyridines, followed by cyclization. For example, analogous compounds (e.g., oxazolo-pyridine derivatives) are synthesized using palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres. Temperature control (40–100°C) and reaction time (5–24 hours) significantly impact yields .
- Key Data :
| Catalyst | Solvent | Temperature | Yield Range | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 100°C | 36–50% | |
| CuCl | Toluene | 80°C | 45–60% |
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology : Use a combination of LC-MS (for molecular ion detection, e.g., m/z 757 [M+H]⁺) and HPLC (retention time ~1.23 minutes under SQD-FA05 conditions) . NMR (¹H/¹³C) and IR spectroscopy further validate functional groups like the tert-butyl ester and pyrazolo-pyridine core .
Q. What safety protocols are essential during experimental handling?
- Methodology : Wear PPE (gloves, protective eyewear, lab coats) to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services . No acute toxicity is reported, but long-term exposure risks require mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during characterization?
- Methodology :
- Scenario : Discrepancies in NMR signals may arise from conformational flexibility or impurities.
- Solution : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental LC-MS data with computational predictions (e.g., using ACD/Labs software) .
- Case Study : A hexahydroquinolinyl derivative required column chromatography (petroleum ether/ethyl acetate 3:1) to isolate a pure intermediate, resolving overlapping peaks .
Q. What strategies improve solubility for in vitro biological assays?
- Methodology :
- Problem : Low aqueous solubility (e.g., 3.5E-5 g/L for similar tert-butyl esters) limits bioactivity studies .
- Solutions :
- Use co-solvents (DMSO ≤1% v/v) or micellar formulations.
- Synthesize water-soluble prodrugs (e.g., carboxylate salts via ester hydrolysis) .
Q. How can reaction yields be enhanced in scale-up syntheses?
- Methodology :
- Catalyst Optimization : Screen ligands (e.g., XPhos) to stabilize palladium intermediates in coupling reactions .
- Solvent Effects : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce purification complexity .
- Data-Driven Example : A piperazine-tert-butyl ester synthesis achieved 36% yield via precise stoichiometry (1:1 molar ratio of reactants) and stepwise temperature ramping .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility?
- Methodology :
- Root Cause : Variations may arise from polymorphic forms or residual solvents.
- Resolution :
Perform DSC/TGA to assess thermal stability and polymorph transitions.
Re-crystallize the compound from different solvent systems (e.g., ethanol/water vs. acetonitrile) .
- Example : A tert-butyl ester derivative showed a melting point range of 287.5–293.5°C after re-crystallization, aligning with literature after impurity removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
